molecular formula C7H7BrS B13213695 4-Bromo-2-cyclopropylthiophene

4-Bromo-2-cyclopropylthiophene

Cat. No.: B13213695
M. Wt: 203.10 g/mol
InChI Key: FJYPNSKUBQOTIA-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropylthiophene is a high-value bifunctional building block designed for advanced synthetic chemistry, particularly in medicinal chemistry and materials science. The compound strategically combines a bromo-substitution and a cyclopropyl group on a thiophene scaffold, enabling its use in diverse metal-catalyzed cross-coupling reactions to create complex molecular architectures. The cyclopropyl group is a privileged pharmacophore in drug discovery, known to enhance metabolic stability, influence conformation, and improve the overall pharmacokinetic profile of lead compounds . The presence of both the bromine and cyclopropyl groups on the thiophene ring makes this reagent an ideal precursor for the development of novel bioactive molecules. Thiophene derivatives are recognized as privileged structures in medicinal chemistry and are found in numerous FDA-approved drugs across various classes, including anti-inflammatory, anticancer, and antimicrobial agents . The bromine atom serves as an excellent handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which has been successfully optimized for the synthesis of cyclopropylthiophene derivatives . This reagent is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-cyclopropylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c8-6-3-7(9-4-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYPNSKUBQOTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Thiophene Heterocyclic Chemistry

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. nih.gov Its derivatives are integral to a wide array of applications, from materials science to pharmaceuticals. nih.govnih.gov The thiophene ring's electronic properties, which differ from its benzene (B151609) analogue, allow for a range of chemical transformations. nih.govnih.gov It readily undergoes electrophilic aromatic substitution reactions such as halogenation and sulfonation. nih.gov

The introduction of substituents onto the thiophene ring dramatically influences its chemical behavior. A bromine atom, as seen in 4-Bromo-2-cyclopropylthiophene, acts as a useful functional handle. The carbon-bromine bond can participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, providing a powerful method for constructing more complex molecules. nih.govresearchgate.net This reactivity allows for the strategic introduction of diverse functionalities at a specific position on the thiophene core.

Significance of the Cyclopropyl Moiety in Organic Synthesis and Reactivity

The presence of a cyclopropyl (B3062369) group at the 2-position of the thiophene (B33073) ring is a key feature of 4-Bromo-2-cyclopropylthiophene. The cyclopropyl moiety, with its inherent ring strain and unique orbital hybridization, imparts specific steric and electronic effects on the molecule. nih.govontosight.ai This can influence the reactivity of the adjacent thiophene ring and provide a level of conformational rigidity.

In the context of drug discovery and medicinal chemistry, the cyclopropyl group is often considered a "bioisostere" for other functional groups and can enhance a molecule's metabolic stability and binding affinity to biological targets. ontosight.ai Its incorporation can lead to improved pharmacokinetic properties in potential drug candidates. The synthesis of cyclopropylthiophenes, however, can be challenging due to the reactivity of the thiophene ring and the potential for side reactions. nih.gov Researchers have developed various methods, including palladium-catalyzed cross-coupling reactions, to address these synthetic hurdles. nih.govresearchgate.net

Overview of Research Trajectories for Halogenated Cyclopropylthiophenes

Direct Bromination Approaches

Direct bromination of a cyclopropyl-substituted thiophene ring is a common and straightforward method to introduce a bromine atom onto the heterocyclic core. This approach relies on the principles of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Strategies on Cyclopropylthiophenes

The synthesis of brominated cyclopropylthiophenes often begins with the electrophilic aromatic substitution of a cyclopropylthiophene precursor. mdpi.com The thiophene ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles. chemenu.commasterorganicchemistry.com The cyclopropyl group, acting as an electron-donating group, activates the thiophene ring, influencing the regioselectivity of the bromination. wikipedia.org The reaction proceeds via a carbocation intermediate, and the subsequent loss of a proton restores the aromaticity of the ring, resulting in the substituted product. masterorganicchemistry.com

Optimization of Brominating Agents and Reaction Conditions

The choice of brominating agent and reaction conditions is critical to achieve high yields and selectivity while avoiding potential side reactions, such as the opening of the acid-sensitive cyclopropyl ring. mdpi.com

N -Bromosuccinimide (NBS) is a frequently used reagent for the bromination of cyclopropylthiophenes due to its mild nature. mdpi.comwikipedia.org It serves as a reliable source of electrophilic bromine. scribd.com For instance, 2-cyclopropylthiophene (B3031380) and 3-cyclopropylthiophene (B2568312) have been successfully brominated using NBS to yield 5-bromo-2-cyclopropylthiophene and 2-bromo-3-cyclopropylthiophene (B3035056), respectively. mdpi.com Careful control of the reaction temperature and the rate of NBS addition is necessary to minimize the formation of over-brominated byproducts. mdpi.com

Elemental Bromine (Br₂) is another effective brominating agent. mdpi.com To mitigate the acidity that can be generated during the reaction and protect the cyclopropyl moiety, these reactions are typically performed in a buffered solution, such as sodium acetate (B1210297) in acetic acid (NaOAc/AcOH). mdpi.com This method has been shown to provide the desired brominated products in high yields (74–96%) through liquid-liquid extraction and crystallization. mdpi.com

PrecursorBrominating AgentConditionsProductYield (%)Reference
2-CyclopropylthiopheneNBSDCM, AcOH5-Bromo-2-cyclopropylthiophene72 mdpi.com
3-CyclopropylthiopheneNBSDCM, AcOH2-Bromo-3-cyclopropylthiophene94 mdpi.com
Substituted CyclopropylthiophenesBr₂NaOAc, AcOHBrominated Cyclopropylthiophenes74-96 mdpi.com

Cross-Coupling Strategies for Cyclopropylthiophene Framework Construction

An alternative and versatile approach to synthesizing cyclopropylthiophenes involves the construction of the carbon-carbon bond between the thiophene ring and the cyclopropyl group using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example of this strategy. mdpi.comnih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. audreyli.commdpi.com This reaction is tolerant of a wide variety of functional groups, making it highly valuable in organic synthesis. audreyli.com

This methodology involves the reaction of a brominated thiophene precursor with a cyclopropylboronic acid derivative. mdpi.comnih.gov For example, 2-bromothiophene (B119243) and 3-bromothiophene (B43185) can be coupled with cyclopropylboronic acid to produce 2-cyclopropylthiophene and 3-cyclopropylthiophene, respectively. nih.gov The reaction typically employs a palladium source, such as palladium(II) acetate (Pd(OAc)₂), a phosphine (B1218219) ligand, and a base like potassium phosphate (B84403) (K₃PO₄). nih.gov This method has been successfully applied to a range of disubstituted bromothiophenes bearing ester, methyl ketone, and aldehyde functionalities, achieving good to high yields. nih.gov

For instance, the use of dicyclohexyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphine (SPhos) in combination with Pd(OAc)₂ has proven to be a highly effective catalyst system. mdpi.comnih.gov This system allows for low catalyst loadings (0.25–1 mol% Pd(OAc)₂ and 0.5–2 mol% SPhos) and achieves high yields (69–93%) in the synthesis of various cyclopropylthiophenes. mdpi.comnih.gov

In contrast, other catalyst systems have shown lower efficacy. The combination of Pd(OAc)₂ with tricyclohexylphosphine (B42057) yielded only 28% of 3-cyclopropylthiophene from 3-bromothiophene. mdpi.comnih.gov Similarly, the use of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as a catalyst for the coupling of bromo-thiophenecarbaldehydes with potassium cyclopropyltrifluoroborate (B8364958) resulted in low yields. nih.govresearchgate.netresearchgate.net However, employing a bulkier and more electron-rich ligand like cataCXium A with Pd(OAc)₂ led to a 95% yield of 5-cyclopropylthiophene-2-carbaldehyde, highlighting the critical role of the ligand in optimizing reaction outcomes. mdpi.comresearchgate.netresearchgate.net

Bromothiophene PrecursorBoronic Acid DerivativeCatalyst System (Catalyst, Ligand, Base)ProductYield (%)Reference
2-BromothiopheneCyclopropylboronic acidPd(OAc)₂, SPhos, K₃PO₄2-CyclopropylthiopheneGood nih.gov
3-BromothiopheneCyclopropylboronic acidPd(OAc)₂, SPhos, K₃PO₄3-CyclopropylthiopheneGood nih.gov
3-BromothiopheneCyclopropylboronic acidPd(OAc)₂, Tricyclohexylphosphine, K₃PO₄3-Cyclopropylthiophene28 mdpi.comnih.gov
Bromo-thiophenecarbaldehydesPotassium cyclopropyltrifluoroboratePd(dppf)Cl₂, K₃PO₄CyclopropylthiophenecarbaldehydesLow nih.govresearchgate.netresearchgate.net
5-Bromothiophene-2-carbaldehydeCyclopropylboronic acidPd(OAc)₂, cataCXium A, Cs₂CO₃5-Cyclopropylthiophene-2-carbaldehyde95 mdpi.comresearchgate.netresearchgate.net
Scope and Limitations in the Synthesis of Functionalized Cyclopropylthiophenes

The synthesis of functionalized cyclopropylthiophenes is often challenging, with many reported methods suffering from low yields or requiring harsh reaction conditions. mdpi.comresearchgate.net The reactivity of the thiophene ring can lead to the formation of side products and decomposition of the starting materials. mdpi.com

One of the most promising and versatile methods for the synthesis of cyclopropylthiophenes is the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This palladium-catalyzed reaction allows for the coupling of a bromothiophene with a cyclopropylboronic acid or its derivatives. mdpi.comresearchgate.net However, the success of this reaction is highly dependent on the choice of catalyst, ligand, and reaction conditions. For instance, early attempts using palladium(II) acetate and tricyclohexylphosphine resulted in a low yield (28%) of 3-cyclopropylthiophene. mdpi.com Similarly, the coupling of 3- and 4-bromothiophenecarbaldehydes with potassium cyclopropyltrifluoroborate using a palladium(II) catalyst with a ferrocene-based ligand gave poor yields of 15-21%. mdpi.com

Significant improvements have been achieved by optimizing the catalytic system. The use of palladium(II) acetate with the bulky and electron-rich ligand SPhos has proven to be highly effective, affording cyclopropylthiophenes in good to excellent yields (69-93%). mdpi.com This optimized procedure has been successfully applied to a range of disubstituted bromothiophenes, demonstrating its broad scope. mdpi.com

Subsequent functionalization of the cyclopropylthiophene core, such as bromination, also requires careful consideration of the reaction conditions. The sensitivity of the cyclopropyl group to acidic conditions necessitates the use of buffered solutions, for example, a mixture of elemental bromine and sodium acetate in acetic acid, to achieve high yields (74-96%) of the desired brominated products. mdpi.com The use of N-bromosuccinimide (NBS) as a brominating agent has shown limited success with some substrates. mdpi.com

The introduction of other functional groups, such as a sulfonyl chloride, is also challenging. Direct chlorosulfonation with chlorosulfonic acid is often not feasible due to the oxidative properties of the reagent. mdpi.com A more successful approach involves a lithium-halogen exchange followed by reaction with sulfur dioxide and then N-chlorosuccinimide (NCS). mdpi.com This method has been used to synthesize cyclopropylthiophenesulfonyl chlorides in moderate yields. mdpi.com

A summary of the scope of the Suzuki-Miyaura cross-coupling for the synthesis of various cyclopropylthiophenes is presented in the table below.

EntryBromothiopheneProductYield (%)
12-Bromothiophene2-Cyclopropylthiophene85
23-Bromothiophene3-Cyclopropylthiophene82
33-Bromo-2-methylthiophene2-Methyl-3-cyclopropylthiophene88
44-Bromo-2-methylthiophene2-Methyl-4-cyclopropylthiophene93
55-Bromo-2-methylthiophene2-Methyl-5-cyclopropylthiophene91
62-Bromo-5-chlorothiophene2-Chloro-5-cyclopropylthiophene69
Table 1: Scope of the Suzuki-Miyaura cross-coupling reaction in the synthesis of cyclopropylthiophenes. Data sourced from mdpi.com.

Considerations for Scalable Synthetic Procedures

The development of scalable synthetic procedures for this compound and its analogues is crucial for their potential industrial applications. mdpi.comresearchgate.net Key considerations for large-scale synthesis include the availability and cost of starting materials, the efficiency and safety of the reaction conditions, and the ease of product purification.

The optimized Suzuki-Miyaura cross-coupling reaction using palladium(II) acetate and SPhos is a strong candidate for scalable synthesis due to its high yields and the relatively low catalyst loading required (0.25–1 mol% of palladium acetate). mdpi.com This method has been successfully demonstrated on a scale of 0.2–1.5 moles, indicating its potential for larger-scale production. mdpi.com The use of commercially available and relatively inexpensive starting materials further enhances its industrial viability. mdpi.com

Metal-free synthetic routes are also being explored as environmentally friendly alternatives. organic-chemistry.org For instance, a method involving the dehydration and sulfur cyclization of alkynols with elemental sulfur has been shown to be scalable and avoids the use of transition metal catalysts. organic-chemistry.org

The purification of the final products on a large scale is another important factor. For the bromination of cyclopropylthiophenes, liquid-liquid extraction and crystallization have been shown to be effective methods for isolating the product in high purity. mdpi.com For the synthesis of cyclopropylthiophenesulfonyl chlorides, filtration through Celite® followed by crystallization is a viable purification strategy. mdpi.com

The table below outlines some of the key considerations for scalable synthetic procedures.

ConsiderationDetails
Starting Materials Readily available and inexpensive. mdpi.com
Catalyst System Low catalyst loading, high turnover number. mdpi.com
Reaction Conditions Mild conditions, high yields, minimal side products. mdpi.comorganic-chemistry.org
Safety Avoidance of hazardous reagents where possible. organic-chemistry.org
Purification Simple and efficient methods like crystallization and extraction. mdpi.com
Environmental Impact Preference for metal-free and solvent-minimized procedures. organic-chemistry.org
Table 2: Key considerations for scalable synthesis.

Role as a Versatile Synthetic Building Block and Intermediate

This compound serves as a key precursor for creating highly functionalized thiophene-based structures. The presence of the carbon-bromine (C-Br) bond is pivotal, as it is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govresearchgate.net Simultaneously, the two unsubstituted carbon atoms on the thiophene ring (at positions C3 and C5) and the cyclopropyl group itself offer further sites for modification, enabling the synthesis of a diverse library of derivatives. mdpi.commdpi.com

The bromine atom at the C4 position makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. The C-Br bond can be readily activated by a palladium catalyst to couple with a wide array of organometallic reagents.

Notably, the Suzuki-Miyaura cross-coupling is a highly effective method for this transformation. nih.gov In a typical reaction, this compound would react with an aryl or vinyl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C4 position. Optimized catalytic systems, often employing palladium(II) acetate with specialized phosphine ligands like SPhos, can achieve high yields under relatively mild conditions. nih.gov This strategy allows for the introduction of various aryl, heteroaryl, or vinyl substituents, significantly increasing molecular complexity.

Other cross-coupling reactions such as the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Sonogashira coupling (using terminal alkynes) are also applicable, providing alternative pathways to diverse molecular scaffolds. nih.gov The choice of reaction often depends on the desired substituent and the functional group tolerance required.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates the potential cross-coupling reactions of this compound based on established methods for similar bromothiophenes.

Coupling Reaction Coupling Partner Catalyst/Ligand Product Type
Suzuki-Miyaura Arylboronic acid Pd(OAc)₂ / SPhos 4-Aryl-2-cyclopropylthiophene
Stille Aryltributylstannane Pd(PPh₃)₄ 4-Aryl-2-cyclopropylthiophene
Negishi Arylzinc chloride Pd(dba)₂ / SPhos 4-Aryl-2-cyclopropylthiophene
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂ / CuI 4-Alkynyl-2-cyclopropylthiophene

Beyond modifying the C-Br bond, this compound is a substrate for creating more highly substituted thiophenes by functionalizing the vacant C3 and C5 positions. This is often achieved through regioselective lithiation followed by quenching with an electrophile. mdpi.com

For instance, treatment with a strong base like n-butyllithium (n-BuLi) would deprotonate one of the ring protons, creating a potent nucleophile. This organolithium intermediate can then react with a variety of electrophiles to introduce new functional groups. Common electrophiles include aldehydes (to form alcohols), carbon dioxide (to form carboxylic acids), and isocyanates (to form amides). nih.govmdpi.com Through sequential functionalization—first at a C-H position and then via cross-coupling at the C-Br position (or vice versa)—a wide range of di- and trisubstituted cyclopropylthiophenes can be synthesized. mdpi.com

Regioselective Functionalization and Substituent Effects on Reactivity

When subjecting this compound to reactions like lithiation or electrophilic aromatic substitution, the regioselectivity is controlled by the combined electronic and steric effects of the existing substituents.

Cyclopropyl Group (at C2): This group is generally considered to be electron-donating through σ-π conjugation, thus activating the thiophene ring towards electrophilic attack. It directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Both substituents direct incoming electrophiles to the same positions (C3 and C5). However, the C5 position is generally favored for substitution. This preference is because the C5 position is sterically more accessible than the C3 position, which is sterically hindered by being situated between the two existing substituents. Furthermore, the C5 position is alpha to the sulfur atom, which is the most reactive site in thiophene for deprotonation. mdpi.com Therefore, reactions such as metallation are highly likely to occur selectively at the C5 position.

Transformations Involving the Bromine Moiety

The bromine atom is arguably the most versatile functional handle on the this compound molecule. Its transformation is central to many synthetic strategies.

Direct nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the bromide ion, is generally challenging for simple aryl halides like this compound under standard conditions. libretexts.org The electron-rich nature of the thiophene ring repels incoming nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). openstax.orgiscnagpur.ac.in

The cyclopropyl group at the C2 position is electron-donating, which further disfavors the SNAr mechanism by destabilizing the required anionic intermediate. openstax.org Consequently, direct displacement of the bromine by nucleophiles like alkoxides or amines is not a synthetically viable pathway unless the reaction proceeds through an alternative mechanism, such as one involving radical intermediates, or under harsh conditions. iscnagpur.ac.in

A highly effective strategy for functionalizing the C4 position involves transforming the C-Br bond into an organometallic reagent. This is typically achieved through either metal-halogen exchange or the insertion of an active metal.

Organolithium Intermediate: A common method is the bromine-lithium exchange, which occurs rapidly at low temperatures (e.g., -78 °C) upon treatment with an alkyllithium reagent such as n-BuLi or t-BuLi. nih.gov This reaction is highly efficient and chemoselective, converting the C-Br bond into a C-Li bond to form 2-cyclopropylthiophen-4-yllithium. This powerful nucleophile can then be reacted with a wide range of electrophiles. For example, reaction with sulfur dioxide (SO₂) followed by an oxidizing agent like N-chlorosuccinimide (NCS) would yield the corresponding sulfonyl chloride. nih.gov

Organomagnesium Intermediate (Grignard Reagent): Alternatively, the corresponding Grignard reagent, 2-cyclopropyl-4-bromomagnesiothiophene, can be prepared by reacting this compound with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. sigmaaldrich.com Grignard reagents are potent nucleophiles that react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.com The formation of a Grignard reagent is a fundamental method for reversing the polarity of the carbon atom, turning it from an electrophilic site (in the C-Br bond) into a strongly nucleophilic one. sigmaaldrich.com

Table 2: Formation and Reaction of Organometallic Intermediates This table outlines the generation and subsequent reaction of organometallic species from this compound.

Organometallic Reagent Formation Method Electrophile (E⁺) Product
2-cyclopropylthiophen-4-yllithium n-BuLi, THF, -78 °C DMF (Dimethylformamide) 2-Cyclopropylthiophene-4-carbaldehyde
2-cyclopropylthiophen-4-yllithium n-BuLi, THF, -78 °C CO₂ then H₃O⁺ 2-Cyclopropylthiophene-4-carboxylic acid
2-cyclopropyl-4-bromomagnesiothiophene Mg, THF Ketone (R₂C=O) then H₃O⁺ Tertiary Alcohol
2-cyclopropyl-4-bromomagnesiothiophene Mg, THF I₂ 2-Cyclopropyl-4-iodothiophene

Subsequent Reactions of Organometallic Species (e.g., with Sulfur Dioxide)

The generation of organometallic intermediates from this compound, typically through halogen-metal exchange, opens up a wide array of subsequent derivatization possibilities. A notable and versatile reaction involves the trapping of these organometallic species with sulfur dioxide (SO₂). This process is a key step in the synthesis of sulfonyl-containing compounds, such as sulfonyl chlorides. mdpi.comnih.gov

The formation of organometallic derivatives from bromocyclopropylthiophenes is considered a highly adaptable method for accessing these functional groups. mdpi.combeilstein-journals.org The general strategy involves two main steps. First, an organolithium or organomagnesium compound, formed from the parent bromo-compound, reacts with sulfur dioxide to yield a sulfinic acid salt. mdpi.comnih.gov This intermediate can then be subjected to oxidative chlorination using reagents like sulfuryl chloride or N-chlorosuccinimide (NCS) to furnish the desired sulfonyl chloride. mdpi.comnih.gov

A typical laboratory procedure for a related compound involves dissolving the bromocyclopropylthiophene in a solvent like tetrahydrofuran (THF) and cooling it to low temperatures, such as -78 °C. mdpi.com An organolithium reagent, commonly n-butyllithium (n-BuLi), is then added to perform the bromine-lithium exchange, ensuring complete lithiation. mdpi.com Subsequently, liquefied sulfur dioxide is introduced to the reaction mixture, which is then stirred to form the lithium sulfinate salt. mdpi.com The final step involves the addition of an N-halosuccinimide, like NCS, to achieve the oxidative chlorination, yielding the cyclopropylthiophene sulfonyl chloride. mdpi.com

Functional Group Interconversions on the Thiophene Ring and Cyclopropyl Substituent

The synthetic utility of this compound is significantly enhanced by the ability to perform various functional group interconversions on both the thiophene ring and the cyclopropyl substituent. These transformations allow for the introduction of diverse chemical moieties, leading to the creation of novel building blocks for pharmaceutical and materials science applications. mdpi.comnih.gov

Conversion to Nitrile Functionalities

The introduction of a nitrile group onto the cyclopropylthiophene scaffold is a valuable synthetic transformation. mdpi.comresearchgate.net While direct conversion of the bromo- group to a nitrile can be achieved through methods like cyanation reactions, a common strategy reported for related cyclopropylthiophenes involves a two-step conversion from an aldehyde intermediate. researchgate.net

This process would first require the conversion of this compound into the corresponding aldehyde, 4-formyl-2-cyclopropylthiophene. This can be accomplished via a halogen-metal exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The resulting cyclopropylthiophene aldehyde is then converted to the nitrile. researchgate.net The conversion of the aldehyde to the nitrile typically proceeds by forming an oxime with hydroxylamine (B1172632) hydrochloride in a solvent like pyridine, followed by dehydration using a reagent such as acetic anhydride. researchgate.net

Table 1: Reaction Conditions for Nitrile Synthesis from Aldehyde

Step Reagents Conditions
Oxime Formation NH₂OH·HCl, Pyridine 90 °C
Dehydration Acetic Anhydride, Pyridine 80 °C

This table outlines a general procedure for converting a cyclopropylthiophene aldehyde to a nitrile, as reported in the literature. researchgate.net

Synthesis of Sulfonyl Chloride Derivatives

The synthesis of sulfonyl chloride derivatives from brominated cyclopropylthiophenes is a well-established and crucial derivatization. mdpi.comnih.gov Sulfonyl chlorides are highly important synthetic intermediates, serving as precursors for sulfonamides, sulfonates, and other sulfur-containing functional groups. nih.gov

The most versatile pathway to cyclopropylthiophene sulfonyl chlorides begins with the corresponding bromo-derivative, such as this compound. mdpi.combeilstein-journals.org Direct chlorosulfonylation with reagents like chlorosulfonic acid is often avoided due to the reagent's strong oxidative properties, which can be incompatible with the cyclopropylthiophene framework. mdpi.combeilstein-journals.org

Instead, a milder, multi-step approach is favored. mdpi.com This involves a bromine-lithium exchange using n-BuLi at low temperatures, followed by the reaction of the resulting organolithium species with sulfur dioxide. mdpi.com This forms a lithium sulfinate intermediate, which is then treated with an oxidative chlorinating agent. mdpi.comnih.gov While sulfuryl chloride can be used, it has been noted in reactions with organomagnesium intermediates that inseparable mixtures of sulfonyl chlorides and bromides can form. nih.gov The use of N-chlorosuccinimide (NCS) has been shown to be effective in converting the sulfinic acid salt to the final sulfonyl chloride with higher selectivity. mdpi.comnih.gov For instance, 2-bromo-3-cyclopropylthiophene was successfully converted to the corresponding sulfonyl chloride in a 55% yield using this method. mdpi.com

Table 2: General Procedure for Sulfonyl Chloride Synthesis

Step Reagents/Conditions Purpose
1. Lithiation n-BuLi, THF, -78 °C Bromine-lithium exchange to form organometallic species. mdpi.com
2. Sulfination Liquefied SO₂, <-60 °C Insertion of sulfur dioxide to form sulfinate salt. mdpi.com

| 3. Oxidative Chlorination | N-chlorosuccinimide (NCS) | Conversion of sulfinate salt to sulfonyl chloride. mdpi.com |

Investigation of Cyclopropyl Ring Reactivity

The cyclopropyl group, while often enhancing pharmaceutical properties, imparts specific reactivity characteristics to the molecule due to its inherent ring strain. nih.gov Understanding the reactivity of this moiety within the cyclopropylthiophene system is critical for designing synthetic routes and predicting stability.

Sensitivity to Acidic Conditions

A key characteristic of the cyclopropyl group, particularly when attached to an aromatic system like thiophene, is its sensitivity to acidic conditions. mdpi.com The high strain energy of the three-membered ring makes it susceptible to ring-opening reactions, especially when promoted by acids. vulcanchem.com

This sensitivity necessitates careful selection of reaction conditions during synthetic manipulations. For example, during the bromination of cyclopropylthiophenes, the use of elemental bromine is performed in buffered solutions, such as sodium acetate in acetic acid (NaOAc/AcOH). mdpi.comvulcanchem.com This buffering prevents the accumulation of strong acid (HBr) which could otherwise lead to the decomposition or undesired ring-opening of the cyclopropyl substituent. mdpi.comvulcanchem.com This precaution highlights the need to avoid or buffer against acidic environments in most reactions involving the cyclopropylthiophene core.

Oxidative Ring-Opening Processes (if applicable to the cyclopropylthiophene system)

The strained C-C bonds of the cyclopropyl ring make it susceptible to cleavage under oxidative conditions, often proceeding through radical pathways. beilstein-journals.orgnih.gov While specific studies on this compound are not detailed, the reactivity of arylcyclopropanes in general provides a strong indication of this potential. researchgate.net Oxidative radical ring-opening reactions of cyclopropane (B1198618) derivatives are a known class of transformations used to generate a variety of functionalized compounds. beilstein-journals.orgnih.gov

These processes can be initiated by various means, including photoredox catalysis or the use of chemical oxidants. researchgate.netuni-regensburg.de For example, copper-catalyzed reactions have been developed for the ring-opening 1,3-aminotrifluoromethylation of arylcyclopropanes. nih.govresearchgate.net Such reactions typically involve the generation of a radical intermediate which then undergoes ring cleavage. beilstein-journals.org Given that the thiophene ring is an aromatic system, it is plausible that the 2-cyclopropylthiophene moiety would exhibit similar susceptibility to oxidative ring-opening processes as other arylcyclopropanes, providing a potential, albeit sometimes undesired, reaction pathway. nih.govresearchgate.net

Analysis of Unexpected Reactivities and Side Reactions during Derivatization

The derivatization of the this compound core, while synthetically valuable, can be accompanied by unexpected reactivities and the formation of side products. A thorough understanding of these alternative reaction pathways is crucial for the optimization of reaction conditions and the maximization of the desired product yield.

A significant and unexpected side reaction observed during the derivatization of cyclopropylthiophene derivatives is bromination accompanied by the loss of a carboxyl or formyl group. Specifically, attempts to brominate 3-cyclopropyl-2-substituted thiophenes have revealed the propensity for these compounds to undergo decarboxylative or decarbonylative bromination. mdpi.com

This phenomenon is particularly noteworthy when considering the synthesis of more complex, polysubstituted thiophenes. For instance, the bromination of 5-phenylthiophene-2-carbaldehyde (B91291) with bromine has been shown to yield not only the expected brominated product but also a dibrominated species resulting from the decarbonylation of the starting material. bg.ac.rsthieme-connect.com This suggests that the formyl group can be susceptible to removal under brominating conditions, leading to the functionalization of the thiophene ring at that position.

Similarly, decarboxylative halogenation is a known reaction pathway for (hetero)aromatic carboxylic acids. acs.org The process involves the replacement of a carboxylic acid group with a halogen atom. In the context of thiophene chemistry, treatment of 3-methylthiophene-2-carboxylic acid with bromine resulted in a tribromide via a bromination/decarboxylation sequence. nih.gov This type of reaction is influenced by the electronic nature of the thiophene ring and the stability of potential intermediates. thieme-connect.de For some electron-deficient aromatic rings, the ability to stabilize a radical intermediate can facilitate this reaction. thieme-connect.de

In the specific case of 3-cyclopropylthiophene derivatives, unexpected reactivities were noted during attempted bromination of compounds bearing carbonyl, carboxylic acid, and acetyl functionalities. mdpi.com For example, both 3-cyclopropylthiophene-2-carboxylic acid and 3-cyclopropyl-2-acetylthiophene were susceptible to these decarboxylative and decarbonylative bromination side reactions. mdpi.com The use of milder brominating agents or different reaction conditions, such as the use of n-butyl lithium (n-BuLi) for direct lithiation followed by quenching with a bromine source, was found to mitigate or eliminate these side reactions. mdpi.com

The mechanism for decarbonylative bromination of 2-thiophenecarboxaldehyde derivatives is proposed to proceed through a Wheland intermediate. bg.ac.rs The electrophilic attack of bromine at the formyl-bearing carbon can initiate the process, leading to the expulsion of carbon monoxide and subsequent bromination.

The following table summarizes the observed side reactions during the bromination of relevant thiophene derivatives:

Starting MaterialBrominating AgentObserved Side ReactionProduct(s)Reference(s)
5-Phenylthiophene-2-carbaldehydeBromineDecarbonylative dibromination4-Bromo-5-phenylthiophene-2-carbaldehyde and 2,4-dibromo-5-phenylthiophene bg.ac.rs
3-Methylthiophene-2-carboxylic acidBromineBromination/decarboxylationTribrominated thiophene derivative nih.gov
3-Cyclopropylthiophene-2-carboxylic acidNot specifiedDecarboxylative brominationNot specified mdpi.com
3-Cyclopropyl-2-acetylthiopheneNot specifiedDecarbonylative brominationNot specified mdpi.com

These findings underscore the importance of careful consideration of substrate reactivity and reaction conditions when planning the synthesis of derivatized this compound and related structures. The presence of the cyclopropyl group, along with other substituents on the thiophene ring, can significantly influence the propensity for these unexpected decarboxylative and decarbonylative pathways.

Mechanistic Investigations of 4 Bromo 2 Cyclopropylthiophene Transformations

Elucidation of Reaction Pathways in Bromination Processes

The synthesis of 4-bromo-2-cyclopropylthiophene typically proceeds via the electrophilic bromination of 2-cyclopropylthiophene (B3031380). The mechanism of this reaction is a classic example of electrophilic aromatic substitution, tailored to accommodate the sensitivity of the starting material. The cyclopropyl (B3062369) group is known to be susceptible to acid-catalyzed ring-opening. nih.gov Therefore, the reaction conditions must be carefully controlled.

The process generally involves the use of elemental bromine (Br₂) as the electrophile. To mitigate the formation of hydrobromic acid (HBr), a strong acid byproduct that could degrade the cyclopropyl moiety, the reaction is often performed in a buffered solution. nih.gov A common choice is a mixture of glacial acetic acid and sodium acetate (B1210297). nih.gov

The reaction pathway is as follows:

Polarization of Bromine: The thiophene (B33073) ring, being an electron-rich aromatic system, induces a dipole in the Br-Br bond, creating a δ+ charge on one bromine atom.

Formation of the Sigma Complex (Wheland Intermediate): The π-electrons of the thiophene ring attack the electrophilic bromine atom. This leads to the formation of a resonance-stabilized carbocationic intermediate, known as a sigma complex or Wheland intermediate. The attack is regioselective, with bromination occurring preferentially at the C5 position. However, if the C5 position is blocked or deactivated, substitution occurs at other available positions. For 2-cyclopropylthiophene, the C5 position is the most activated, but steric hindrance from the adjacent cyclopropyl group can influence selectivity, leading to substitution at the C4 position under specific conditions.

Deprotonation and Aromatization: A weak base, such as the acetate ion from the buffer, removes a proton from the carbon atom bearing the bromine. This step restores the aromaticity of the thiophene ring, yielding the final product, this compound, and regenerating the catalyst.

The use of a buffered system is crucial for achieving high yields by preventing the acid-catalyzed degradation of the cyclopropyl group. nih.gov

Reagent/ConditionPurpose in Bromination
2-CyclopropylthiopheneStarting Material
Elemental Bromine (Br₂)Electrophile Source
Glacial Acetic AcidSolvent
Sodium AcetateBuffer to neutralize HBr byproduct

Mechanistic Studies of Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds at the C4 position. The generally accepted catalytic cycle for these reactions provides a framework for understanding the transformation of this specific substrate.

The catalytic cycle involves three primary steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. This compound reacts with the Pd(0) complex, inserting the palladium into the carbon-bromine bond. This step forms a square planar Pd(II) intermediate. The rate and success of this step can be influenced by the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. illinois.edu For bromoarenes, the oxidative addition typically involves a bisphosphine palladium species. illinois.edu

Transmetalation: In a Suzuki-Miyaura coupling, an organoboron compound (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex. The base (e.g., K₃PO₄) is essential for the formation of a more nucleophilic boronate species, which facilitates the transfer. This step results in a new Pd(II) intermediate where the bromine atom has been replaced by the organic group from the organoboron reagent.

Reductive Elimination: This is the final and product-forming step. The two organic groups (the 2-cyclopropylthienyl moiety and the newly transferred group) on the Pd(II) center couple and are eliminated from the metal. This forms the desired cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. Studies have shown that for many C-N and C-C cross-couplings, reductive elimination is not the rate-limiting step. mit.edu

Kinetic studies on analogous systems reveal that the reaction rate can depend on the concentrations of the palladium catalyst, the aryl halide, and the coupling partner. nih.gov For example, in some palladium-catalyzed couplings of thiophenes, the rate-determining step has been suggested to be the transfer of the organic group from the coupling partner to a palladium-thiophene complex. nih.gov

Catalytic Cycle StepDescriptionKey Species Involved
Oxidative AdditionInsertion of Pd(0) into the C-Br bond.Pd(0)L₂, this compound, Pd(II) intermediate
TransmetalationTransfer of an organic group from a coupling partner.Organoboron reagent, Base, Pd(II) intermediate
Reductive EliminationFormation of the C-C bond and product release.Coupled product, Pd(0)L₂

Characterization of Reactive Intermediates

The key reactive intermediates in the palladium-catalyzed functionalization of this compound are organopalladium complexes. Following the oxidative addition step, a square planar Pd(II) species is formed: (L)₂Pd(4-(2-cyclopropylthienyl))(Br), where L represents the supporting phosphine ligands. This intermediate is central to the catalytic cycle. The nature of the ligands (L) is critical; they influence the stability, reactivity, and coordination number of the palladium center. illinois.edu

In some cooperative catalytic systems, such as those involving both palladium and copper, bimetallic intermediates may form. ruhr-uni-bochum.de For instance, DFT studies on related decarboxylative couplings suggest that the formation of bimetallic Cu-Pd adducts can be a crucial, high-energy step. ruhr-uni-bochum.de The presence of such bimetallic complexes can be confirmed by techniques like electrospray ionization mass spectrometry (ESI-MS). ruhr-uni-bochum.de While not directly documented for this compound, the potential for such intermediates exists in multicomponent reaction systems. The dominant species in standard cross-coupling reactions, however, remain four-coordinate Pd(II) complexes. ruhr-uni-bochum.de

While many transformations of this compound proceed through the organometallic intermediates described above, other reaction pathways can involve radical or cationic species.

Cationic Intermediates: As discussed in Section 4.1, the electrophilic bromination of 2-cyclopropylthiophene proceeds through a resonance-stabilized cationic intermediate (the sigma complex). The stability and regiochemistry of this intermediate dictate the outcome of the reaction. In other contexts, such as oxidative dearomatization reactions mediated by hypervalent iodine reagents, cationic intermediates like phenoxenium ions have been confirmed through Hammett analysis, providing a precedent for their existence in related electrophilic processes. nih.gov

Radical Intermediates: The involvement of radical intermediates is less common in the primary pathways of palladium-catalyzed cross-coupling but can occur under certain conditions or as side reactions. For instance, the chemistry of radical cations derived from other cyclopropyl-aromatic systems has been studied, indicating that one-electron oxidation of the aromatic ring is possible. dntb.gov.ua Such radical cations could potentially undergo subsequent reactions. However, for typical cross-coupling reactions of this compound, there is no direct evidence to suggest a radical mechanism is dominant.

Design and Execution of Control Experiments for Pathway Confirmation

To validate the proposed mechanistic pathways for transformations involving this compound, a series of control experiments are essential. These experiments are designed to test specific hypotheses about the reaction mechanism and rule out alternative pathways.

Kinetic Studies: Measuring the reaction rates while systematically varying the concentrations of reactants, catalysts, and ligands can help identify the rate-determining step. nih.gov For example, an inverse dependence of the reaction rate on the concentration of a ligand would suggest that a ligand must dissociate from the metal center before the rate-limiting step. illinois.edumit.edu This method can distinguish between mechanisms where the oxidative addition occurs from a monophosphine or bisphosphine palladium species. illinois.edu

Kinetic Isotope Effect (KIE) Studies: By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), one can determine if the bond to that atom is broken in the rate-determining step. A low inverse KIE (kH/kD < 1) was observed in a related oxidative coupling of a thiophene derivative, providing insight into the mechanism of C-H activation. nih.gov A similar experiment could be designed to probe C-Br bond cleavage in the oxidative addition step for this compound.

Crossover Experiments: To determine if a reaction is intramolecular or intermolecular, crossover experiments can be performed. For example, if two similar but distinct substrates are reacted together in a reductive elimination study, the formation of "crossed" products would indicate an intermolecular process, while the exclusive formation of "non-crossed" products would point to an intramolecular mechanism.

Radical and Cation Trapping: To probe for the existence of short-lived radical or cationic intermediates, the reaction can be run in the presence of trapping agents. For instance, radical scavengers like TEMPO could be added. If the reaction is inhibited or a TEMPO-adduct is formed, it provides evidence for a radical pathway. Similarly, the addition of a non-reactive nucleophile could trap a cationic intermediate, providing evidence for its formation.

These experimental approaches, combined with computational studies like Density Functional Theory (DFT), provide a robust toolkit for elucidating the complex reaction mechanisms governing the chemistry of this compound. ruhr-uni-bochum.demdpi.com

Computational and Theoretical Studies on 4 Bromo 2 Cyclopropylthiophene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. doi.orgresearchgate.net DFT calculations provide valuable insights into the distribution of electrons within a molecule, which is fundamental to understanding its reactivity and behavior. For 4-Bromo-2-cyclopropylthiophene, DFT calculations can elucidate how the bromo and cyclopropyl (B3062369) substituents influence the electronic environment of the thiophene (B33073) ring. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which describes the mathematical functions used to represent the electronic orbitals. researchgate.netscispace.com

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For this compound, the electron-donating nature of the cyclopropyl group is expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom would likely lower the energy of both the HOMO and LUMO. The precise energy levels and the resulting HOMO-LUMO gap would be determined by the interplay of these opposing electronic effects. The distribution of the HOMO would likely be concentrated on the thiophene ring and the cyclopropyl group, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO would be expected to have significant contributions from the bromine atom and the thiophene ring, suggesting these areas are susceptible to nucleophilic attack.

The electron density distribution, also obtainable from DFT calculations, would show a higher electron density around the electronegative bromine and sulfur atoms. jchps.com This uneven distribution of charge is crucial in determining the molecule's interaction with other chemical species.

Mapping of Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. dergipark.org.trresearchgate.net It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. rroij.com In an MESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

Prediction and Quantification of Reactivity Descriptors

DFT calculations can be used to determine a range of quantum chemical parameters that act as reactivity descriptors. mdpi.com These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions.

Determination of Ionization Energy and Electron Affinity

Ionization Energy (IE) is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower ionization energy indicates that the molecule is more easily oxidized. According to Koopmans' theorem, the ionization energy can be approximated as the negative of the HOMO energy (-EHOMO).

Electron Affinity (EA) is the energy released when an electron is added to a molecule in its gaseous state. A higher electron affinity suggests that the molecule is more likely to accept an electron and be reduced. The electron affinity can be approximated as the negative of the LUMO energy (-ELUMO).

For this compound, the electron-donating cyclopropyl group would be expected to decrease the ionization energy, making it easier to remove an electron. The electron-withdrawing bromine atom would likely increase the electron affinity, making the molecule a better electron acceptor.

Calculation of Chemical Hardness and Nucleophilicity Indices

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It can be calculated from the energies of the HOMO and LUMO using the formula: η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while a molecule with a small gap is considered "soft." Hard molecules are less reactive than soft molecules.

Nucleophilicity Index (N) provides a measure of the nucleophilic character of a molecule. It is calculated based on the HOMO energy within the context of the conceptual DFT framework. A higher nucleophilicity index indicates a stronger nucleophile.

The reactivity descriptors for this compound, as would be determined by DFT calculations, are summarized in the table below. The values presented are hypothetical and serve to illustrate the concepts.

Reactivity DescriptorFormulaSignificance
Ionization Energy (IE)IE ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released upon gaining an electron.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Nucleophilicity Index (N)VariesMeasure of nucleophilic character.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, can be used to simulate reaction mechanisms and identify the transition states of chemical reactions. acs.org This provides valuable information about the energy barriers and the feasibility of a particular reaction pathway. By mapping the potential energy surface of a reaction, researchers can determine the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism.

For this compound, computational studies could be employed to investigate various reactions, such as electrophilic substitution on the thiophene ring or reactions involving the carbon-bromine bond. For example, the simulation of a Suzuki coupling reaction would involve modeling the oxidative addition of the C-Br bond to a palladium catalyst, followed by transmetalation and reductive elimination. DFT calculations could be used to determine the energies of the intermediates and transition states along this reaction coordinate, providing insights into the reaction kinetics and the factors that control selectivity. acs.org

The study of transition states is crucial as the energy of the transition state determines the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate. Computational modeling allows for the detailed examination of the geometry and electronic structure of these transient species, which are often difficult to study experimentally.

Theoretical Yield Predictions Based on Analogous Thiophene Systems

Theoretical yield prediction for a specific reaction involving this compound is not explicitly detailed in existing literature. However, predictions can be extrapolated from computational and theoretical studies on analogous substituted thiophene systems. Density Functional Theory (DFT) is a primary tool used to model reaction mechanisms, predict selectivity, and determine the thermodynamic and kinetic favorability of different reaction pathways, all of which are critical factors influencing the eventual product yield. nih.gov

Computational models can predict the most likely sites of reaction on a thiophene ring. For instance, DFT investigations into the bromination of thiophenes with N-Bromosuccinimide (NBS) have been used to analyze the Gibbs free energy surfaces, pointing to the most favorable reaction pathways. researchgate.netdntb.gov.ua Such studies help in understanding the regioselectivity of halogenation, a key step in synthesizing brominated thiophenes. The 2- and 5-positions of the thiophene ring are highly susceptible to attack by electrophiles, and bromination often occurs preferentially at these sites. wikipedia.org Theoretical calculations can quantify the energy barriers for substitution at different positions, allowing for a prediction of the major product and, by extension, its theoretical maximum yield relative to other isomers.

Studies on the oxidative addition of C–S bonds in substituted thiophenes to platinum(0) complexes provide a clear example of how theoretical calculations align with experimental outcomes. acs.org By calculating the ground-state energies of possible insertion products, researchers can predict the thermodynamic selectivity of a reaction. There is often a strong correlation between the calculated energy differences of potential products and the experimentally observed product ratios. acs.org For example, in reactions with various substituted thiophenes, the thermodynamically favored product predicted by DFT calculations was also the major product observed experimentally. acs.org

Similarly, DFT has been employed to predict the outcomes of palladium-catalyzed C-H alumination of thiophenes. chemrxiv.orgresearchgate.net Computational models predicted that metalation should occur exclusively at the 2-position of the heterocycle and that subsequent ring-opening reactions would have prohibitively high energy barriers. chemrxiv.orgresearchgate.net These theoretical predictions were verified by experimental results, where a series of 2-aluminated thiophene compounds were successfully isolated and characterized, confirming the regiochemistry predicted by the DFT calculations. chemrxiv.org

The following tables summarize findings from theoretical studies on analogous thiophene systems, demonstrating the predictive power of these computational methods in determining reaction selectivity, which is a cornerstone of predicting theoretical yield.

Table 1: Comparison of Experimental vs. DFT Predicted Product Ratios in C–S Bond Activation of Substituted Thiophenes acs.org
Substituted ThiopheneExperimental Product Ratio (Kinetic)Predicted Product Ratio (Based on Calculated Ground-State Energies)Calculated Energy Difference (kcal mol–1)
2-Cyanothiophene>99:1Corresponds to thermodynamic product7.6
3-Cyanothiophene~1:1Corresponds to small energy difference0.4
3-Methylthiophene~1:1Corresponds to small energy difference0.8
3-Methoxythiophene>99:1Corresponds to thermodynamic product5.8
Table 2: Predicted Energetics for Palladium-Catalyzed C-H Alumination of Thiophene Derivatives chemrxiv.orgresearchgate.net
Thiophene DerivativePredicted Reaction PathwayCalculated Stability of Key IntermediateExperimental Verification
ThiopheneC-H activation at the 2-positionC-H activation product is stable; ring-opening is unfavorableSelective C-H alumination at the 2-position was observed
2-MethylthiopheneC-H activation at the 5-positionC-H activation product is the most stable species (ΔΔGº298K = +2.2 kcal mol-1)Selective C-H alumination was achieved
2-MethoxythiopheneC-H activation at the 5-positionC-H activation product is predicted to be stableSelective C-H alumination was achieved

These examples underscore how theoretical calculations on analogous systems can provide robust predictions regarding the major products of a reaction. By understanding the likely regioselectivity and thermodynamic favorability, chemists can estimate the potential yield of a target molecule like this compound under specific reaction conditions.

Advanced Spectroscopic Techniques for Structural Elucidation of 4 Bromo 2 Cyclopropylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-bromo-2-cyclopropylthiophene. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of a related compound, 4-bromo-N,N-dimethylaniline, the aromatic protons appear as doublets at δ 7.26 and 6.49 ppm, while the methyl protons present as a singlet at δ 2.81 ppm. rsc.org For this compound, one would expect to observe distinct signals for the thiophene (B33073) ring protons and the protons of the cyclopropyl (B3062369) group. The chemical shifts and coupling patterns of these protons would be indicative of their relative positions and through-bond interactions. For instance, the protons on the thiophene ring would likely appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho, meta, or para relationships. The cyclopropyl protons would exhibit a more complex multiplet pattern due to geminal and vicinal couplings.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In the case of 4-bromo-N,N-dimethylaniline, the aromatic carbons resonate at δ 148.39, 132.00, 114.07, and 108.94 ppm, with the methyl carbon at δ 30.85 ppm. rsc.org For this compound, distinct signals would be expected for the four carbons of the thiophene ring and the three carbons of the cyclopropyl group. The carbon attached to the bromine atom (ipso-carbon) is expected to show a chemical shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be predicted based on electronegativity alone. stackexchange.com The other thiophene carbons and the cyclopropyl carbons would resonate at chemical shifts determined by their electronic environment and proximity to the bromine and cyclopropyl substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Related Bromo-Aromatic Compounds

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
4-Bromo-N,N-dimethylaniline rsc.orgChloroform-d7.26 (d), 6.49 (d), 2.81 (s)148.39, 132.00, 114.07, 108.94, 30.85
4-Bromo-1,2-dimethoxybenzene rsc.orgChloroform-d7.03 (dd), 6.98 (d), 6.74 (d), 3.87 (s), 3.86 (s)Not available
4-Bromophenol rsc.orgChloroform-d7.33 (d), 6.72 (d), 4.92 (s)Not available

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Characteristics

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the thiophene ring and the cyclopropyl group.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations from the thiophene ring typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the cyclopropyl group would also be in this region.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are expected in the 1600-1450 cm⁻¹ region.

C-S stretching: The stretching of the carbon-sulfur bond in the thiophene ring would likely appear in the fingerprint region, typically below 800 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration is expected to be observed in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

For comparison, the IR spectrum of 4-bromo-2-chloroaniline (B1269894) shows relevant peaks that can be assigned to specific functional groups. chegg.com

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of a substituted thiophene ring. Thiophene itself has a strong absorption band around 231 nm. The presence of the bromo and cyclopropyl substituents would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene. Studies on cyclopropylthiophenes have shown that the cyclopropyl group can interact with the π-system of the thiophene ring, influencing its electronic properties and thus its UV spectrum. acs.org The absorption spectrum of 4-bromo-1-butene, a related compound, has been studied and shows a blue-shift relative to cyclopropylmethyl bromide. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
Infrared (IR)C-H stretching (aromatic and cyclopropyl), C=C stretching (thiophene), C-S stretching, C-Br stretching, cyclopropyl ring vibrations.
Ultraviolet-Visible (UV-Vis)Absorption maxima characteristic of a substituted thiophene, likely shifted to longer wavelengths compared to unsubstituted thiophene.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would be expected to appear as a pair of peaks of nearly equal intensity, separated by two mass units. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio). This isotopic signature is a key diagnostic feature for the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for aromatic halides include the loss of the halogen atom (Br radical) to give a [M-Br]⁺ fragment. miamioh.edu Another potential fragmentation pathway could involve the loss of the cyclopropyl group or rearrangements involving the thiophene ring. The analysis of these fragment ions can provide valuable information about the connectivity of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zComments
[M]⁺217/219Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
[M-Br]⁺138Fragment resulting from the loss of the bromine atom.
[M-C₃H₅]⁺176/178Fragment resulting from the loss of the cyclopropyl group.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

This technique would definitively confirm the connectivity of the atoms and provide insights into the planarity of the thiophene ring and the orientation of the cyclopropyl group relative to the ring. Furthermore, the analysis of the crystal packing can reveal the nature and extent of intermolecular interactions, such as halogen bonding or π-stacking, which can influence the physical properties of the compound. While no specific X-ray crystallographic data for this compound was found in the search results, the technique has been successfully applied to characterize related bromo-phenyl compounds. nih.gov

Correlation of Spectroscopic Data with Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have become an indispensable tool for complementing and interpreting experimental spectroscopic data. rsdjournal.orgresearchgate.net By creating a theoretical model of the molecule, it is possible to predict various spectroscopic properties, which can then be compared with the experimental results.

For this compound, quantum chemical calculations can be used to:

Predict NMR chemical shifts: Theoretical calculations can provide predicted ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of the experimental spectrum.

Simulate IR and Raman spectra: The vibrational frequencies and intensities can be calculated and compared with the experimental IR and Raman spectra to assist in the assignment of vibrational modes.

Predict UV-Vis electronic transitions: The energies and oscillator strengths of electronic transitions can be calculated to help interpret the experimental UV-Vis spectrum.

Determine stable conformations: The relative energies of different possible conformations of the molecule can be calculated to identify the most stable geometry.

The correlation between the calculated and experimental data can provide a high level of confidence in the structural assignment of this compound and its derivatives. scispace.com

Conclusion and Future Research Directions

Summary of the Current Academic Research Landscape for 4-Bromo-2-cyclopropylthiophene

The academic research landscape for this compound and related cyclopropylthiophene derivatives reveals a growing interest in these compounds, primarily driven by their potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.net The thiophene (B33073) moiety is a well-established scaffold in these fields, known for its diverse biological activities and utility in electronic materials. mdpi.commdpi.com The incorporation of a cyclopropyl (B3062369) group is a strategic design element aimed at enhancing the pharmaceutical properties of molecules. mdpi.com

Research has largely focused on developing efficient synthetic routes to access cyclopropylthiophenes. The Suzuki-Miyaura cross-coupling reaction has emerged as a key method for the synthesis of these compounds, though it is not without its challenges. mdpi.comresearchgate.netresearchgate.net Studies have explored various palladium catalysts and reaction conditions to optimize the coupling of bromothiophenes with cyclopropylboronic acid derivatives. mdpi.comresearchgate.netresearchgate.net

Bromination of the cyclopropylthiophene core is another significant area of investigation. The bromine atom serves as a versatile handle for further functionalization through reactions like halogen exchange or cross-coupling, allowing for the introduction of diverse substituents. mdpi.com Researchers have investigated different brominating agents, such as N-bromosuccinimide (NBS) and elemental bromine, and have worked to control the regioselectivity of these reactions to obtain desired isomers like this compound. mdpi.com

While the synthesis of the core structure is a primary focus, some studies have delved into the derivatization of cyclopropylthiophenes to create a library of compounds for biological screening or as building blocks for more complex architectures. mdpi.comresearchgate.net This includes the introduction of various functional groups such as aldehydes, carboxylic acids, and nitriles. mdpi.comresearchgate.net

Prospective Research Avenues in Advanced Functionalization and Chemical Applications

The unique structural features of this compound open up several promising avenues for future research in advanced functionalization and chemical applications.

Advanced Functionalization:

Diversification through Cross-Coupling: The bromo substituent is a prime site for a wide range of palladium-catalyzed cross-coupling reactions. Future work could focus on systematically exploring Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings to introduce a diverse array of aryl, heteroaryl, alkynyl, and amino groups. This would generate a library of novel compounds for screening in various applications.

C-H Activation: Direct C-H activation and functionalization of the thiophene ring, while challenging, would offer a more atom-economical approach to introducing new substituents. Research could be directed towards developing selective C-H activation protocols for the available positions on the this compound scaffold.

Functionalization of the Cyclopropyl Ring: While the focus has been on the thiophene ring, exploring the chemistry of the cyclopropyl group itself could lead to interesting new molecules. Reactions that modify the cyclopropyl ring without causing ring-opening could provide access to novel structural motifs.

Chemical Applications:

Medicinal Chemistry: The cyclopropylthiophene scaffold holds significant potential for the development of new therapeutic agents. mdpi.comresearchgate.netresearchgate.net Future research should involve the synthesis of a broad range of derivatives of this compound and their evaluation for various biological activities, including as potential enzyme inhibitors or receptor modulators.

Materials Science: Thiophene-based materials are crucial in the field of organic electronics. mdpi.com The introduction of the cyclopropyl group could influence the electronic properties, packing, and stability of these materials. Future studies could explore the incorporation of the this compound unit into conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The bromine atom also provides a route for polymerization.

Agrochemicals: Thiophene derivatives have found applications in the agrochemical industry. mdpi.com The unique combination of the bromo and cyclopropyl groups in this compound could lead to the discovery of new herbicides, fungicides, or insecticides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.